1-(2-Methyl-6-nitrophenyl)piperazine
Description
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-(2-methyl-6-nitrophenyl)piperazine |
InChI |
InChI=1S/C11H15N3O2/c1-9-3-2-4-10(14(15)16)11(9)13-7-5-12-6-8-13/h2-4,12H,5-8H2,1H3 |
InChI Key |
YJRBUOUZNXKSOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N2CCNCC2 |
Origin of Product |
United States |
Scientific Research Applications
1-(2-Methyl-6-nitrophenyl)piperazine has been identified as a modulator of serotonin receptors, which are critical in various physiological processes, including mood regulation and anxiety responses. Research indicates that compounds with similar piperazine structures can exhibit notable effects on the endocannabinoid system, influencing behaviors such as pain perception and appetite regulation .
Key Findings:
- Serotonin Receptor Modulation : This compound shows potential in altering serotonin receptor activity, which may contribute to its effects on mood and anxiety disorders.
- Endocannabinoid System Interaction : Studies have highlighted the role of piperazine derivatives in enhancing brain endocannabinoid levels, leading to significant behavioral changes in animal models .
Therapeutic Potential
The therapeutic applications of this compound extend to various medical fields. Its structural properties allow it to be explored as a scaffold for developing new drugs targeting different receptors.
Potential Uses:
- Analgesics : Similar compounds have demonstrated analgesic effects comparable to opioids like morphine, suggesting that this compound could be developed into potent pain relievers .
- Antidepressants : Given its interaction with serotonin receptors, this compound may hold promise as an antidepressant or anxiolytic agent .
Structural Characteristics
The structural integrity of this compound is crucial for its biological activity. The presence of the nitrophenyl group enhances its interaction with biological targets.
Structural Insights:
- Piperazine Ring : The six-membered piperazine ring is essential for maintaining the compound's potency and selectivity towards specific receptors .
- Substituent Effects : Variations in substituents on the piperazine ring can significantly influence the compound's pharmacological profile, affecting its efficacy and safety .
Case Studies
Several studies have investigated the applications of piperazine derivatives similar to this compound. These studies provide insights into their pharmacological properties and potential therapeutic roles.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
Pharmacological Activities
Serotonin Receptor Affinity
- TFMPP (1-(m-Trifluoromethylphenyl)piperazine) : Exhibits 65-fold selectivity for 5-HT1B over 5-HT1A receptors, linked to locomotor suppression in rats .
- 1-(2-Methyl-6-nitrophenyl)piperazine (Inferred) : The nitro group may enhance 5-HT1B/1D selectivity due to its electron-withdrawing nature, while the methyl group could improve bioavailability .
Cytotoxicity
- 1-(4-Chlorobenzhydryl)piperazine Derivatives : Demonstrated potent cytotoxicity against HUH7 liver cancer cells (IC₅₀: 3.2 μM) and HCT-116 colon cancer cells (IC₅₀: 4.8 μM) .
- Comparison: The nitro group in this compound may enhance DNA intercalation or topoisomerase inhibition, similar to fluoroquinolones .
Metabolic Stability and Oxidation
- N-Dealkylation : Arylpiperazines often undergo CYP3A4-mediated N-dealkylation to form active metabolites (e.g., 1-aryl-piperazines), which may retain pharmacological activity .
- Oxidative Susceptibility: Piperazine moieties are prone to MnO₂-mediated oxidation, leading to dealkylation or hydroxylation. The nitro group in this compound may stabilize against oxidation compared to chloro or methoxy analogs .
Physicochemical Properties
- Spectroscopic Data: 1-(2-Methoxyphenyl)piperazine: FT-IR peaks at 1245 cm⁻¹ (C-O stretch) and 750 cm⁻¹ (piperazine ring) . 1-(2-Chlorophenyl)piperazine: UV-Vis absorption at 270 nm (π→π* transition) . Inferred for this compound: Expected strong NO₂-related IR peaks (~1520 cm⁻¹) and red-shifted UV-Vis absorption due to nitro conjugation.
Preparation Methods
Classical Displacement of Halogen Substituents
The most widely reported method involves reacting 2-methyl-6-nitrochlorobenzene with piperazine under basic conditions. In a representative procedure, 2-methyl-6-nitrochlorobenzene (1.0 equiv), piperazine (1.2 equiv), and potassium carbonate (2.5 equiv) are stirred in DMF at 110°C for 24 hours. The nitro group activates the aromatic ring toward nucleophilic attack, while the methyl group necessitates elevated temperatures to overcome steric hindrance.
Reaction Equation:
Yield Optimization:
-
Solvent: DMF > dimethylacetamide (DMA) > N-methylpyrrolidone (NMP).
-
Base: Potassium carbonate (85% yield) outperforms sodium hydroxide (72%) due to milder pH control.
Ullmann-Type Coupling with Copper Catalysis
Catalytic Systems and Substrate Scope
Ullmann coupling employs 2-methyl-6-nitroiodobenzene and piperazine in the presence of copper(I) iodide and a diamine ligand. A 2016 protocol achieved 78% yield using 10 mol% CuI, 20 mol% N,N’-dimethylethylenediamine (DMEDA), and cesium carbonate in toluene at 100°C. This method avoids harsh bases but requires anhydrous conditions.
Key Parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Copper catalyst | CuI | 78% |
| Ligand | DMEDA | +15% vs. none |
| Temperature | 100°C | <70% at 80°C |
Buchwald-Hartwig Amination
Palladium-Catalyzed C–N Bond Formation
Palladium catalysts enable coupling of 2-methyl-6-nitrobenzene bromide with piperazine derivatives. A 2023 study used Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and potassium tert-butoxide in dioxane at 90°C, yielding 82% product. This method is preferred for electron-deficient aryl halides but incurs higher costs.
Mechanistic Insight:
The oxidative addition of Pd⁰ to the aryl bromide forms a Pd²⁺ intermediate, which undergoes transmetalation with piperazine. Reductive elimination yields the product and regenerates the catalyst.
Reductive Alkylation of Nitro Precursors
Two-Step Synthesis via Intermediate Amines
An alternative route reduces 1-(2-methyl-6-nitrophenyl)piperazine nitro groups to amines, followed by alkylation. Hydrogenation of 2-methyl-6-nitroaniline over Raney nickel (H₂, 50 psi) gives 2-methyl-6-aminophenol, which reacts with bis(2-chloroethyl)amine in ethanol under reflux.
Challenges:
-
Over-reduction of the nitro group to hydroxylamine necessitates precise pressure control.
-
Chloroethylamine derivatives are carcinogenic, requiring stringent safety protocols.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|
| Nucleophilic substitution | 85 | Low | Industrial |
| Ullmann coupling | 78 | Moderate | Pilot-scale |
| Buchwald-Hartwig | 82 | High | Lab-scale |
| Reductive alkylation | 65 | Low | Limited |
Trade-offs:
-
Nucleophilic substitution is cost-effective but generates stoichiometric HCl.
-
Buchwald-Hartwig offers superior selectivity but requires palladium recovery.
Purification and Characterization
Isolation Techniques
Crude product is typically isolated by:
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 1-(2-Methyl-6-nitrophenyl)piperazine, and what are the critical reaction conditions to optimize yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, benzoic acid derivatives can undergo bromination and esterification to form intermediates, followed by piperazine ring closure under reflux with a polar aprotic solvent (e.g., DMF) . Key parameters include temperature control (80–120°C), stoichiometric ratios (1:1.2 for amine:aryl halide), and catalyst selection (e.g., K₂CO₃ for deprotonation). Yield optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by melting point, IR, and HNMR .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Raman Microspectroscopy : Use 20 mW laser power with 128–256 scans to resolve structural features, particularly for distinguishing nitro and methyl substituents on the phenyl ring .
- HPLC : Employ a C18 column (5 µm, 250 mm × 4.6 mm) with UV detection at 254 nm. Mobile phases (e.g., acetonitrile:phosphate buffer, pH 3.0) optimize retention times. Internal standards like p-tolylpiperazine improve quantification accuracy .
- Mass Spectrometry (MS) : ESI+ mode identifies molecular ions (e.g., [M+H]⁺ at m/z 236) and fragmentation patterns (e.g., loss of NO₂ group at m/z 190) .
Advanced Research Questions
Q. How can multivariate statistical analysis enhance the discrimination of structurally similar piperazine analogs in forensic research?
- Methodological Answer : Combine Raman spectral data with Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA). For example:
- PCA : Reduces dimensionality by extracting principal components (PC1–PC5) explaining >95% variance. Nitro-group vibrations (PC2) and methyl substituent orientations (PC3) differentiate isomers .
- LDA : Classifies analogs using PC scores, achieving >99% separation between ortho-, meta-, and para-substituted phenylpiperazines .
Q. What strategies are recommended to investigate the structure-activity relationships (SAR) of phenylpiperazine derivatives targeting serotonin receptors?
- Methodological Answer :
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the ortho position to enhance 5-HT₁A binding affinity. Para-substituted methoxy groups improve metabolic stability but reduce BBB penetration .
- In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with 5-HT receptor binding pockets. Key residues (e.g., Asp155 in 5-HT₂A) form hydrogen bonds with the piperazine nitrogen .
- Functional Assays : Measure cAMP accumulation in HEK-293 cells transfected with 5-HT receptors. EC₅₀ values correlate with substituent bulkiness (e.g., 2-methyl-6-nitro groups show 10-fold higher potency than unsubstituted analogs) .
Q. What methodological considerations are essential when evaluating the metabolic stability of this compound derivatives?
- Methodological Answer :
- Hepatic Microsomal Assays : Incubate compounds with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clₜₙₜ) using the in vitro half-life .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP2D6: dextromethorphan) to assess competitive inhibition. IC₅₀ < 1 µM indicates high risk of drug-drug interactions .
- Solubility Profiling : Determine aqueous solubility (e.g., shake-flask method) and logP (HPLC-derived) to predict bioavailability. Derivatives with logP 2.5–3.5 exhibit optimal membrane permeability .
Notes on Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
